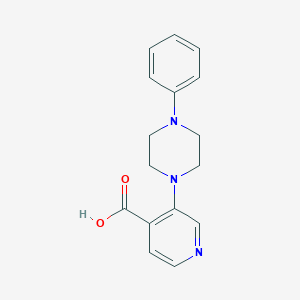
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine to form 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. This intermediate is then reduced to 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, which is further converted to the desired compound through a series of substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
科学的研究の応用
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. This inhibition is achieved through competitive and non-competitive binding to the enzyme, affecting its activity .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine
- Various Mannich bases derived from the original compound .
Uniqueness
What sets 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid apart from these similar compounds is its specific substitution pattern and the presence of both a piperazine and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
3-(4-phenylpiperazin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,21) |
InChIキー |
PYTLZCAGIJVMIG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


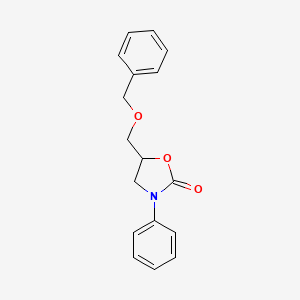
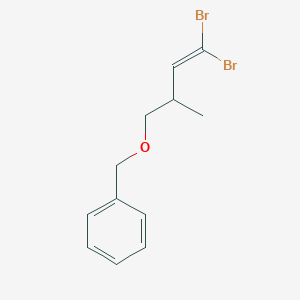


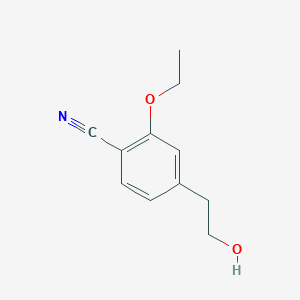

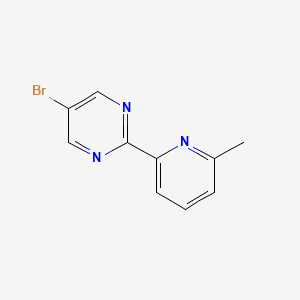
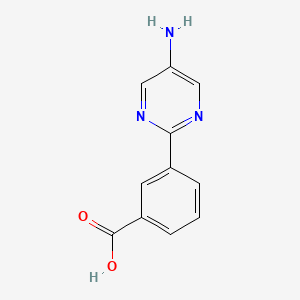
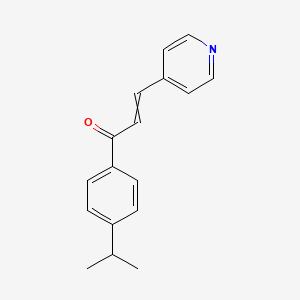
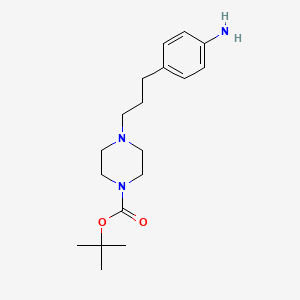
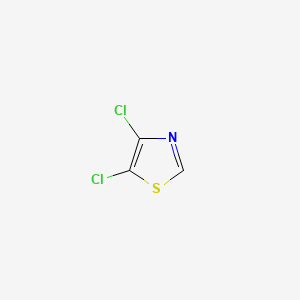
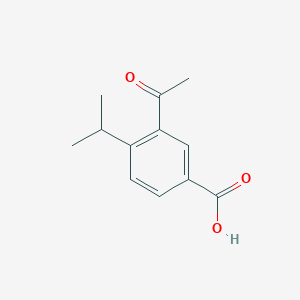

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
